Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor - A Technical Guide
Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entrectinib (Rozlytrek®) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3] Chromosomal rearrangements involving the genes encoding these kinases—NTRK1/2/3, ROS1, and ALK—can lead to the expression of fusion proteins with constitutive kinase activity, acting as oncogenic drivers in a variety of solid tumors. Entrectinib functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[2][3] This document provides a comprehensive technical overview of entrectinib, including its mechanism of action, key preclinical and clinical data, and relevant experimental methodologies.
Mechanism of Action and Signaling Pathways
Entrectinib potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases.[1][2] In cancers harboring fusions of the corresponding genes, the resulting chimeric proteins drive ligand-independent activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] By blocking the ATP-binding sites of these kinases, entrectinib prevents their autophosphorylation and the subsequent activation of these oncogenic signaling pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.[1][3]
TRK Signaling Pathway Inhibition
NTRK gene fusions lead to the formation of chimeric TRK proteins that constitutively activate downstream signaling. Entrectinib blocks this activation, thereby inhibiting cell proliferation and survival.
ROS1 Signaling Pathway Inhibition
Similar to TRK fusions, ROS1 rearrangements result in constitutively active ROS1 fusion proteins that drive oncogenesis. Entrectinib effectively inhibits these fusion proteins.
ALK Signaling Pathway Inhibition
ALK gene fusions also lead to constitutively active kinase signaling. Entrectinib is a potent inhibitor of ALK fusion proteins.
Preclinical Data
In Vitro Potency
Entrectinib has demonstrated potent inhibition of its target kinases in enzymatic assays.
| Kinase | IC50 (nM) |
| TRKA | 1.7 |
| TRKB | 0.1 |
| TRKC | 0.1 |
| ROS1 | 0.2 |
| ALK | 1.6 |
Data from preclinical studies.
In cellular assays, entrectinib has been shown to inhibit the proliferation of tumor cell lines harboring NTRK, ROS1, or ALK gene fusions at subnanomolar concentrations. For example, in acute myeloid leukemia (AML) cell lines with the ETV6-NTRK3 fusion, entrectinib inhibited cellular proliferation with IC50 values of 0.47 and 0.65 nmol/L.[17]
In Vivo Efficacy
In mouse xenograft models of human cancers with NTRK, ROS1, or ALK fusions, oral administration of entrectinib led to significant tumor regression.[18][19] Notably, entrectinib has demonstrated the ability to cross the blood-brain barrier, leading to responses in intracranial tumor models.[18][19] In a mouse model of intracranial ALK-fusion-driven lung cancer, entrectinib treatment resulted in a significant survival benefit.[18][19]
Clinical Data
The clinical efficacy and safety of entrectinib have been evaluated in several key clinical trials, including the integrated analysis of STARTRK-2, STARTRK-1, and ALKA-372-001.
Efficacy in NTRK Fusion-Positive Solid Tumors
An integrated analysis of three phase I/II trials in patients with NTRK fusion-positive solid tumors demonstrated significant and durable responses to entrectinib.
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Population (n=121) | ||
| Objective Response Rate (ORR) | 61.2% | 52.4% - 69.9% |
| Complete Response (CR) | 15.7% | - |
| Partial Response (PR) | 45.5% | - |
| Median Duration of Response (DoR) | 20.0 months | 13.0 - 38.2 months |
| Median Progression-Free Survival (PFS) | 13.8 months | 10.1 - 19.9 months |
| Patients with CNS Metastases at Baseline (n=11 with measurable disease) | ||
| Intracranial ORR | 63.6% | 30.8% - 89.1% |
| Median Intracranial DoR | 22.1 months | 7.4 - Not Estimable |
Data from an updated integrated analysis of three Phase I/II trials with a data cut-off of August 31, 2020.[20]
Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
In patients with ROS1 fusion-positive NSCLC, entrectinib has also shown robust and durable clinical activity.
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Population (n=53) | ||
| Objective Response Rate (ORR) | 77% | 64% - 88% |
| Median Duration of Response (DoR) | 24.6 months | 11.4 - 34.8 months |
| Median Progression-Free Survival (PFS) | 19.0 months | 12.2 - 36.6 months |
| Patients with CNS Metastases at Baseline | ||
| Intracranial ORR | 55.0% | - |
Data from a pooled analysis of the STARTRK-1, STARTRK-2, and ALKA trials.[21][22][23] An updated analysis showed an ORR of 67.1% in 172 patients, with a median DoR of 20.4 months and a median PFS of 16.8 months.[24] In patients with baseline CNS metastases, the intracranial ORR was 49%.[24]
Safety and Tolerability
Entrectinib has a manageable safety profile, with the majority of treatment-related adverse events (TRAEs) being grade 1 or 2 and generally reversible.[20][21][23]
| Adverse Event (Any Grade) | Frequency |
| Dysgeusia | 41% |
| Dizziness | 36% |
| Constipation | 34% |
| Fatigue | 31% |
| Diarrhea | 28% |
| Edema | 28% |
| Nausea | 27% |
| Weight increased | 24% |
| Arthralgia | 23% |
| Myalgia | 21% |
| Cognitive impairment | 20% |
| Grade 3 or 4 Treatment-Related Adverse Events | Frequency |
| Weight increased | 10% |
| Anemia | 12% |
| Neutropenia | 4% |
| Nervous system disorders | 3% |
| Cardiac disorders | 2% |
Data from integrated analyses of clinical trials.[20][21][23][25] Treatment-related adverse events leading to discontinuation occurred in approximately 8.3% of patients with NTRK fusion-positive tumors.[20]
Experimental Protocols
Detailed experimental protocols are essential for the accurate preclinical and clinical evaluation of entrectinib. Below are overviews of key methodologies.
General Experimental Workflow
A typical workflow for evaluating a tyrosine kinase inhibitor like entrectinib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of entrectinib on the proliferation of cancer cell lines harboring NTRK, ROS1, or ALK fusions.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
General Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of entrectinib or vehicle control (e.g., DMSO) for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of entrectinib and fitting the data to a four-parameter logistic curve.
Western Blotting for Kinase Phosphorylation
Objective: To assess the effect of entrectinib on the phosphorylation status of TRK, ROS1, ALK, and their downstream signaling effectors.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (active) forms of kinases and signaling proteins.
General Protocol:
-
Cell Lysis: Treat cells with various concentrations of entrectinib for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against total and phosphorylated forms of the target kinases (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of entrectinib in a living organism.
General Protocol:
-
Cell Implantation: Subcutaneously implant human tumor cells harboring the target fusion gene into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer entrectinib orally at various doses (e.g., 30 or 60 mg/kg, twice daily) or vehicle control for a specified duration (e.g., 10-21 consecutive days).
-
Tumor Measurement and Data Analysis: Measure tumor volume regularly (e.g., twice weekly) with calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Plot the mean tumor volume over time for each group to assess treatment efficacy.
Clinical Trial Protocol Overview (STARTRK-2)
Objective: To evaluate the efficacy and safety of entrectinib in patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.
Study Design: An open-label, multicenter, global Phase 2 basket study.
Key Inclusion Criteria:
-
Histologically or cytologically confirmed diagnosis of a locally advanced or metastatic solid tumor with an NTRK1/2/3, ROS1, or ALK gene rearrangement.
-
Measurable or evaluable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[26][27][28][29][30]
-
Patients with CNS involvement are eligible.
Key Exclusion Criteria:
-
Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib in NSCLC with CNS-only progression).
Treatment: Entrectinib administered orally at a dose of 600 mg once daily in 4-week cycles.
Efficacy Assessments: Tumor response and progression are evaluated by a blinded independent central review according to RECIST 1.1. Tumor assessments are performed at baseline, at the end of cycle 1, and every 8 weeks thereafter.[20]
Conclusion
Entrectinib is a potent pan-TRK, ROS1, and ALK inhibitor with significant and durable clinical activity in patients with tumors harboring fusions of the corresponding genes. Its ability to penetrate the CNS provides an important therapeutic option for patients with brain metastases. The manageable safety profile of entrectinib further supports its use in these molecularly defined patient populations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of entrectinib and other targeted therapies.
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